2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
Beschreibung
The compound 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide features a thieno[3,2-d]pyrimidine core substituted with:
- A 2-(thiophen-2-yl)ethyl chain at position 3, contributing to π-π stacking interactions and modulating lipophilicity.
- An acetamide linker connected to a 3-(trifluoromethyl)phenyl group, known to improve metabolic stability and target binding via hydrophobic and electrostatic interactions.
Its synthesis likely involves multi-step functionalization of the thieno[3,2-d]pyrimidine scaffold, followed by coupling reactions to introduce the acetamide moiety .
Eigenschaften
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S2/c22-21(23,24)13-3-1-4-14(11-13)25-17(28)12-27-16-7-10-32-18(16)19(29)26(20(27)30)8-6-15-5-2-9-31-15/h1-5,7,9-11,16,18H,6,8,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGKYNKXVITWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its intricate structure includes multiple functional groups and ring systems, notably a thiophene ring and a pyrimidine ring, which are often associated with diverse pharmacological effects. This article aims to explore the biological activity of this compound, summarizing relevant research findings and providing insights into its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.55 g/mol. The structural complexity is reflected in its various functional groups, which contribute to its reactivity and biological activity.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 439.55 g/mol |
| InChI | InChI=1S/C22H21N3O3S2/c1-14... |
Antitumor Activity
Research has indicated that compounds with similar thieno[3,2-d]pyrimidine structures exhibit antitumor properties. A study assessing the antitumor activity of synthesized thieno derivatives found that they showed promising results against various tumors in animal models. The compounds demonstrated low toxicity levels with maximum tolerated doses (MTD) ranging from 1200 to 1750 mg/kg and lethal doses (LD100) between 2000 and 2500 mg/kg .
The biological activity of this compound may be attributed to several mechanisms:
- Oxidoreductase Inhibition : Compounds structurally related to thieno[3,2-d]pyrimidines have been predicted to act as oxidoreductase inhibitors, which play crucial roles in cellular metabolism and redox signaling .
- Neurotransmitter Uptake Inhibition : The compound may also inhibit neurotransmitter uptake mechanisms, potentially influencing neurological pathways .
- Antimicrobial Properties : Similar compounds have shown antimicrobial effects against various pathogens, suggesting that this compound could possess similar activity .
Predictive Analysis
Using the Prediction of Activity Spectra for Substances (PASS) software, the biological activities of related thieno derivatives were analyzed. The results indicated high probabilities for activities such as:
- Chemosensitizer
- Potassium channel large-conductance Ca-activated activator
- Cystinyl aminopeptidase inhibitor
These predictions highlight the diverse pharmacological potential of compounds within this chemical class .
Study on Antitumor Activity
In an experimental study involving mice, derivatives of thieno[3,2-d]pyrimidines were tested for their antitumor efficacy. The results showed that certain derivatives exhibited significant tumor growth inhibition compared to controls. The study also reported that these compounds could be developed further for therapeutic applications in oncology .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of similar compounds on cancer cell lines. These studies revealed that specific structural modifications could enhance their cytotoxicity against breast cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-(4-(Thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide (3c)
- Key Differences: Lacks the 2,4-dioxo groups; instead, it has an amino group at position 3. Substituted with a phenyl ring linked via an amino bridge.
- Biological Activity: Acts as a pan-TRK inhibitor (IC₅₀ values in nanomolar range), suggesting the thieno[3,2-d]pyrimidine scaffold is critical for kinase binding .
N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Key Differences :
- Contains a sulfanyl (-S-) group instead of the dioxo functionality.
- Substituted with methyl and p-tolyl groups on the pyrimidine ring.
- Implications : The sulfanyl group may introduce redox activity or alter electronic properties, while the methyl groups increase hydrophobicity .
Analogues with Modified Heterocyclic Cores
Pyrido[2,3-d]pyrimidine Derivatives (e.g., CAS 946248-95-9)
- Core Modification : Replaces the thiophene ring with a pyridine moiety (pyrido[2,3-d]pyrimidine).
- Substituents : Includes ethoxy and methyl groups at positions 5 and 4.
- Ethoxy groups may enhance metabolic stability .
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives
- Core Modification : Incorporates a fused benzene ring , increasing molecular rigidity and hydrophobicity.
- Substituents : Features chloro and hydrazide groups .
- Pharmacokinetics : The fused benzene may improve membrane permeability but reduce solubility .
Functional Group Variations in Acetamide Linkers
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide
- Key Differences: Uses a cyano-tetrahydrobenzothiophene group instead of the thiophen-ethyl chain.
- Biological Relevance: The cyano group may enhance binding to polar residues in target proteins .
N-(4-Hydroxy-3-methoxyphenyl)ethyl Acetamides
- Substituents : Includes methoxy and hydroxy groups on the phenyl ring.
- Solubility : Hydroxy groups improve aqueous solubility, contrasting with the trifluoromethyl group’s lipophilicity .
Comparative Analysis Table
Key Research Findings
Thieno[3,2-d]pyrimidine Core: Critical for kinase inhibition (e.g., TRK), with substituents dictating specificity and potency .
Trifluoromethyl Phenyl Group : Improves metabolic stability and hydrophobic interactions, a common feature in CNS-targeting agents .
Sulfanyl vs. Dioxo Groups : Sulfanyl derivatives may exhibit different redox properties or binding kinetics compared to dioxo analogues .
Q & A
Q. How can researchers optimize the synthetic yield of this compound?
To enhance synthetic yield, focus on reaction conditions such as solvent selection (e.g., DMF or THF for solubility), temperature control (reflux vs. room temperature), and catalyst optimization (e.g., palladium-based catalysts for cross-coupling steps). Purification via column chromatography or recrystallization using solvents like ethanol/water mixtures can improve purity. Experimental design tools like Design of Experiments (DoE) can systematically explore parameter interactions, as demonstrated in flow-chemistry optimizations for similar heterocyclic systems .
Q. What analytical techniques are recommended for structural confirmation?
Key techniques include:
- Single-crystal X-ray diffraction to resolve the 3D molecular structure, as applied to related thieno-pyrimidine derivatives .
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to verify connectivity, particularly for the thiophene-ethyl and trifluoromethylphenyl groups.
- FTIR and Raman spectroscopy to identify functional groups like the dioxo-thienopyrimidine core and acetamide linkages .
Q. How should researchers address solubility challenges in in vitro assays?
Use co-solvents such as DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. Pre-formulation studies, including pH-solubility profiling and particle size reduction via nano-milling, are critical for bioactive testing. Structural analogs with acetamide moieties have shown improved solubility in polar aprotic solvents .
Advanced Questions
Q. How can contradictory biological activity data across assays be resolved?
Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins) or compound stability. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For example, if a kinase inhibition assay conflicts with cellular proliferation data, perform metabolite profiling (LC-MS) to rule out off-target effects or degradation products. Refer to PubChem-derived protocols for batch-to-batch consistency checks .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Core modifications : Replace the thiophene-ethyl group with other heterocycles (e.g., furan or pyridine) to assess electronic effects.
- Substituent variation : Test analogs with alternative substituents on the trifluoromethylphenyl group (e.g., chloro, methoxy) to evaluate steric and hydrophobic contributions.
- Bioisosteric replacement : Substitute the dioxo-thienopyrimidine core with quinazoline or purine scaffolds, as seen in related kinase inhibitors .
Q. How can computational modeling predict binding interactions with target proteins?
Use molecular docking (AutoDock Vina, Schrödinger) to screen against kinase domains (e.g., EGFR or JAK2) and identify key residues (e.g., hinge-region interactions). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. AI-driven tools like COMSOL Multiphysics can model reaction dynamics for synthetic intermediates .
Q. What methods resolve synthetic impurities or byproducts?
- HPLC-MS : Monitor reaction progress and identify impurities via high-resolution mass spectrometry.
- Flash chromatography : Optimize gradient elution (hexane/ethyl acetate) to separate regioisomers.
- Crystallography : Single-crystal analysis can distinguish stereochemical byproducts, as shown in pyrimidine derivative studies .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
